3-Iodo-5-(trifluoromethyl)benzyl alcohol
Overview
Description
3-Iodo-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO. It is a benzyl alcohol derivative where the benzene ring is substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)benzyl alcohol typically involves the iodination of a benzyl alcohol derivative. One common method is the reaction of 3,5-bis(trifluoromethyl)benzyl alcohol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst like copper(II) sulfate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Iodo-5-(trifluoromethyl)benzaldehyde or 3-Iodo-5-(trifluoromethyl)benzoic acid.
Reduction: 3,5-Bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-(trifluoromethyl)benzyl alcohol
- 3-Iodo-2-(trifluoromethyl)benzyl alcohol
- 3,5-Bis(trifluoromethyl)benzyl alcohol
Uniqueness
3-Iodo-5-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[3-iodo-5-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3,13H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEIKGNIPZOYBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868167-58-2 | |
Record name | 3-Iodo-5-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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